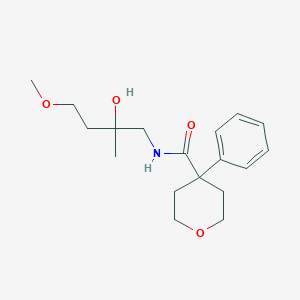

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-17(21,8-11-22-2)14-19-16(20)18(9-12-23-13-10-18)15-6-4-3-5-7-15/h3-7,21H,8-14H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZHPQHGWUQHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-methoxy-2-methylbutylamine with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A meaningful comparison requires data on analogous compounds, such as other carboxamides, substituted oxanes, or branched alkyl derivatives.

Key Challenges in Comparison:

- Evidence Limitations : The provided sources focus on unrelated topics:

- Lack of Authoritative Data: No peer-reviewed studies on this specific compound or its analogs are cited in the evidence.

Hypothetical Framework for Comparison (Based on General Carboxamide Chemistry)

While direct evidence is unavailable, a speculative comparison framework can be proposed using general principles of carboxamide chemistry:

Table 1: Theoretical Comparison of Carboxamide Derivatives

| Compound Name | Substituents | Predicted Solubility | Hypothetical Bioactivity |

|---|---|---|---|

| N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide | Hydroxyl, methoxy, phenyl | Low (hydrophobic groups) | Possible enzyme inhibition |

| 4-Phenyloxane-4-carboxamide | Phenyl only | Moderate | Unlikely (no polar groups) |

| N-(2-hydroxyethyl)-4-methoxyoxane-4-carboxamide | Hydroxyl, methoxy | High | Enhanced solubility for drug delivery |

Notes:

- The hydroxyl and methoxy groups in the target compound may improve binding to hydrophilic enzyme pockets compared to analogs lacking these groups.

- The phenyl group likely contributes to π-π stacking interactions in protein binding, a common feature in bioactive carboxamides.

Critical Analysis of Evidence Gaps

The absence of direct research on this compound in the provided evidence highlights a significant limitation. For example:

- is taxonomically unrelated.

Recommendations for Future Research :

Conduct NMR and X-ray crystallography to resolve the compound’s 3D structure.

Perform in vitro assays to compare its activity against carboxamides with simpler substituents.

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide, also referred to as N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-phenyloxalamide, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phenyloxane moiety and a carboxamide functional group. Its IUPAC name is N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-phenyloxamide, with the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C14H20N2O4 |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 2309554-39-8 |

| InChI | InChI=1S/C14H20N2O4/c1-14(19,8-9-20-2)10-15-12(17)13(18)16-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3,(H,15,17)(H,16,18) |

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities by binding to target proteins or enzymes, influencing various cellular pathways. For instance, studies suggest that it may act as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This inhibition could have implications for skin pigmentation disorders and cosmetic applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, which can prevent oxidative stress-related damage. In vitro assays have demonstrated that this compound can scavenge free radicals effectively.

Antimicrobial Activity

A study conducted on various synthesized derivatives of related compounds revealed that certain analogs of this compound displayed notable antibacterial and antifungal activity. The antimicrobial efficacy was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro experiments showed a reduction in pro-inflammatory cytokines when cells were treated with this compound. This effect could be beneficial in managing conditions characterized by chronic inflammation.

Case Studies

- Tyrosinase Inhibition Study : A study evaluated the inhibitory effects of the compound on tyrosinase activity in mushroom extracts. The results indicated an IC50 value comparable to known inhibitors, suggesting potential use in skin-lightening formulations .

- Antimicrobial Screening : A series of derivatives including the compound were screened against various bacterial strains (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The findings revealed that certain derivatives exhibited significant antimicrobial activity with MIC values ranging from 10 to 50 µg/mL .

- Oxidative Stress Model : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a marked decrease in cell death and preservation of cell viability, indicating its protective role against oxidative damage.

Q & A

Q. What are the key synthetic pathways for N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of structurally analogous carboxamides typically involves multi-step reactions, including amide bond formation and alkylation processes. A common approach is coupling a hydroxyl- and methoxy-substituted amine (e.g., 2-hydroxy-4-methoxy-2-methylbutylamine) with a carboxylic acid derivative (e.g., 4-phenyloxane-4-carboxylic acid). Key steps include:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions .

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency .

- Catalysts : Triethylamine or other bases improve yields by neutralizing acidic byproducts .

Optimization strategies include adjusting temperature (0–25°C), pH (neutral to slightly basic), and reaction time (12–24 hours). Purity is enhanced via column chromatography or recrystallization .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and computational methods?

Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR identify functional groups (e.g., hydroxy, methoxy, phenyl) and stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) .

- X-ray crystallography : Resolves 3D conformation, particularly the oxane ring puckering and substituent orientation .

Computational tools like DFT (density functional theory) can predict spectroscopic data and compare it with experimental results to resolve ambiguities .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

- Cytotoxicity assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, Jurkat) to assess IC values .

- Enzyme inhibition studies : Target enzymes linked to inflammation (e.g., COX-2) or neurodegeneration (e.g., acetylcholinesterase) .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validating results .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Variability in assay conditions : Standardize protocols (e.g., cell culture media, incubation time) .

- Impurity effects : Use HPLC or LC-MS to verify compound purity (>95%) before testing .

- Target selectivity : Perform kinase profiling or proteomic analyses to identify off-target interactions .

Advanced statistical tools (e.g., multivariate analysis) can isolate confounding variables .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties?

To enhance bioavailability and metabolic stability:

- Prodrug design : Modify the hydroxy group to esters or carbonates for better membrane permeability .

- Lipophilicity adjustment : Introduce hydrophilic substituents (e.g., sulfonate) to balance logP values .

- Metabolic stability assays : Use liver microsomes or cytochrome P450 inhibition studies to identify metabolic hotspots .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular docking : Predict binding affinity to targets like tubulin (for anticancer activity) or bacterial enzymes .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., methoxy position) with bioactivity .

- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

- Transcriptomics/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells .

- Fluorescence polarization : Measure microtubule stabilization if anticancer activity is observed .

- CRISPR/Cas9 knockouts : Validate target involvement by deleting putative receptor genes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.